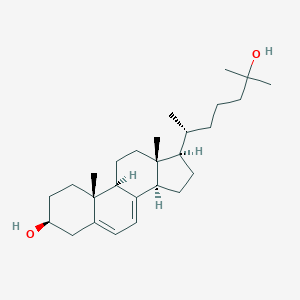

25-Hydroxyprovitamin D3

Description

Propriétés

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3/t18-,20+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFYNCJHSCTBPW-TVQCKQBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304603 | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22145-68-2 | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22145-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022145682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25-Hydroxy-7-dehydrocholesterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXY-7-DEHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A664165GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 25-Hydroxyvitamin D3 Synthesis and Metabolic Pathway Analysis

This guide provides a comprehensive technical overview of the synthesis and metabolic pathways of 25-hydroxyvitamin D3 [25(OH)D3], the primary circulating form of vitamin D and a key biomarker of its status. Intended for researchers, scientists, and drug development professionals, this document delves into the core biochemical processes, regulatory networks, and analytical methodologies that are central to understanding vitamin D endocrinology.

Introduction: The Central Role of 25-Hydroxyvitamin D3

Vitamin D, a group of fat-soluble secosteroids, is essential for a multitude of physiological processes, most notably calcium and phosphate homeostasis and the maintenance of skeletal health[1][2]. Its influence, however, extends far beyond bone metabolism, with emerging roles in immune modulation, cellular proliferation, and the prevention of various diseases[3][4][5]. The biological activity of vitamin D is dependent on a series of enzymatic hydroxylations, with the initial step in the liver forming 25-hydroxyvitamin D3 being of paramount importance. The serum concentration of 25(OH)D3 is the most reliable indicator of an individual's vitamin D status[2][6][7]. This guide will dissect the intricate pathways of its synthesis, activation, and catabolism, providing a foundation for advanced research and therapeutic development.

The Genesis of 25-Hydroxyvitamin D3: Hepatic 25-Hydroxylation

The journey of vitamin D activation begins predominantly in the liver. Vitamin D3 (cholecalciferol), synthesized in the skin upon exposure to UVB radiation or obtained from dietary sources, is transported to the liver bound to the vitamin D-binding protein (DBP)[8][9][10]. Here, it undergoes its first critical hydroxylation at the 25th carbon position to form 25(OH)D3.

This reaction is catalyzed by a group of cytochrome P450 enzymes, with two main contenders for this crucial role:

-

CYP2R1 (Vitamin D 25-hydroxylase): Located in the microsomes, CYP2R1 is now considered the principal enzyme responsible for the 25-hydroxylation of vitamin D in vivo.[8][11][12][13][14] Genetic studies in humans have solidified its importance, revealing that mutations in the CYP2R1 gene lead to very low circulating levels of 25(OH)D3 and symptoms of vitamin D deficiency[13][15]. It exhibits high affinity for both vitamin D2 and D3[12][16].

-

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme is also capable of 25-hydroxylating vitamin D, but it is a low-affinity, high-capacity enzyme with a primary role in bile acid synthesis[12]. While it contributes to the overall 25-hydroxylase activity, its role in vitamin D metabolism is considered secondary to that of CYP2R1[12][13].

While other cytochrome P450 enzymes can exhibit 25-hydroxylase activity in vitro, CYP2R1 is the key physiological contributor to circulating 25(OH)D3 levels[12][13][14].

The Metabolic Fate of 25-Hydroxyvitamin D3: Activation and Catabolism

Once synthesized in the liver, 25(OH)D3 is released into the circulation, where it is the most abundant form of vitamin D[10]. Its subsequent metabolic fate is tightly regulated and determines the overall biological activity of the vitamin D endocrine system.

Bioactivation in the Kidney: The Role of CYP27B1

The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), is primarily produced in the proximal tubules of the kidneys[8][9][17]. This is achieved through the 1α-hydroxylation of 25(OH)D3, a reaction catalyzed by the mitochondrial enzyme CYP27B1 (25-hydroxyvitamin D-1α-hydroxylase) [8][10][18][19]. The expression and activity of CYP27B1 are the central points of regulation for the vitamin D endocrine system.

Catabolism and Inactivation: The Function of CYP24A1

To prevent vitamin D toxicity and maintain tight control over its activity, both 25(OH)D3 and 1,25(OH)2D3 are targeted for degradation. This is primarily carried out by the mitochondrial enzyme CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) [3][4][8][20][21]. CYP24A1 initiates a catabolic cascade by hydroxylating the side chain of vitamin D metabolites, ultimately leading to the formation of inactive calcitroic acid, which is then excreted[3][21][22].

The following diagram illustrates the core metabolic pathway of vitamin D3:

Figure 1. Core metabolic pathway of Vitamin D3.

Regulation of 25-Hydroxyvitamin D3 Metabolism

The synthesis and degradation of vitamin D metabolites are meticulously regulated to maintain calcium and phosphate homeostasis. The key regulatory control points are the activities of CYP27B1 and CYP24A1, which are reciprocally modulated by several factors:

-

Parathyroid Hormone (PTH): In response to low serum calcium, PTH is secreted and acts on the kidneys to stimulate the expression of CYP27B1, thereby increasing the production of 1,25(OH)2D3.[10][11][14] Conversely, PTH suppresses the expression of CYP24A1[23].

-

Fibroblast Growth Factor 23 (FGF23): Secreted by osteocytes in response to high phosphate and 1,25(OH)2D3 levels, FGF23 acts to reduce serum phosphate. It achieves this in part by inhibiting CYP27B1 expression and stimulating CYP24A1 expression in the kidneys[8][10][14].

-

1,25-dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D negatively feeds back on its own synthesis by suppressing the expression of CYP27B1 and strongly inducing the expression of the catabolic enzyme CYP24A1[8][14][23].

-

Calcium and Phosphate: Serum calcium and phosphate levels also directly influence the activity of these enzymes, although often indirectly through their effects on PTH and FGF23 secretion[9][11][17].

The following table summarizes the regulation of the key metabolic enzymes:

| Regulator | Effect on CYP27B1 (Activation) | Effect on CYP24A1 (Catabolism) |

| Parathyroid Hormone (PTH) | Stimulates | Inhibits |

| FGF23 | Inhibits | Stimulates |

| 1,25(OH)2D3 | Inhibits | Stimulates |

| Low Serum Calcium | Stimulates (via PTH) | Inhibits (via PTH) |

| High Serum Phosphate | Inhibits (via FGF23) | Stimulates (via FGF23) |

Extra-renal Production and Paracrine/Autocrine Actions

While the kidney is the primary site for the endocrine production of 1,25(OH)2D3, the CYP27B1 enzyme is also expressed in a variety of other tissues, including immune cells (macrophages), skin, colon, and breast tissue.[8][11][24][25] In these locations, 1,25(OH)2D3 is synthesized for local use in a paracrine or autocrine fashion, where it regulates processes such as immune responses and cell differentiation, independent of systemic calcium homeostasis[11][24][25]. The regulation of extra-renal CYP27B1 differs from that in the kidney and is often mediated by cytokines like interferon-gamma[11][24].

Analytical Methodology: Quantification of 25-Hydroxyvitamin D3 by LC-MS/MS

Accurate measurement of circulating 25(OH)D3 is crucial for both clinical diagnostics and research. While immunoassays are available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its high specificity, sensitivity, and ability to distinguish between 25(OH)D2 and 25(OH)D3.[26][27]

Experimental Protocol for LC-MS/MS Quantification

The following is a representative protocol for the quantification of 25(OH)D3 in human serum or plasma.

1. Sample Preparation (Protein Precipitation):

- To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma.

- Add 100 µL of acetonitrile containing an internal standard (e.g., deuterated 25(OH)D3).

- Vortex vigorously for 30 seconds to precipitate proteins.

- Centrifuge at 10,000 x g for 5 minutes.

- Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[28]

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.

- Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 10-40 µL[29].

3. Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

- Detection Mode: Selected Reaction Monitoring (SRM).

- SRM Transitions:

- 25(OH)D3: Monitor the transition from the precursor ion (e.g., m/z 401.3) to a specific product ion (e.g., m/z 383.3).

- Internal Standard (d6-25(OH)D3): Monitor the corresponding shifted transition.

4. Data Analysis and Quantification:

- Generate a standard curve using calibrators of known 25(OH)D3 concentrations.

- Calculate the peak area ratio of the analyte to the internal standard.

- Quantify the concentration of 25(OH)D3 in the unknown samples by interpolating their peak area ratios from the standard curve.

The following diagram outlines the LC-MS/MS workflow:

Sources

- 1. 25-Hydroxy Vitamin D3 | Rupa Health [rupahealth.com]

- 2. 25-Hydroxy Vitamin D Test: Purpose, Procedure, and Results [healthline.com]

- 3. mdpi.com [mdpi.com]

- 4. Regulatory mechanisms and pathological implications of CYP24A1 in Vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 25-Hydroxyvitamin D2 and D3, Serum - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. 25- Hydroxyvitamin D: Explosion in Clinical Interest and Laboratory Requests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D: Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Genetic evidence that the human CYP2R1 enzyme is a key vitamin D 25-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mutation of the CYP2R1 Vitamin D 25-Hydroxylase in a Saudi Arabian Family with Severe Vitamin D Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Conversion of 25-hydroxyvitamin D3 to 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 in renal slices from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. genecards.org [genecards.org]

- 19. uniprot.org [uniprot.org]

- 20. CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Regulation of 25-hydroxyvitamin D3-24-hydroxylase mRNA by 1,25-dihydroxyvitamin D3 and parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Regulation of the extrarenal CYP27B1-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regulation of the Extrarenal CYP27B1-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. digitalcommons.unl.edu [digitalcommons.unl.edu]

A Technical Guide to the Genomic Actions of 25-Hydroxyvitamin D3 in Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 25-hydroxyvitamin D3 (25(OH)D3) is the major circulating and storage form of vitamin D, it is a prohormone with limited biological activity. Its profound effects on gene regulation are realized only after its conversion to the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol. This guide delineates the complete molecular pathway, from the bioactivation of 25(OH)D3 to the intricate genomic mechanisms through which 1,25(OH)2D3 modulates the expression of a vast array of target genes. We will explore the central role of the Vitamin D Receptor (VDR), its heterodimerization with the Retinoid X Receptor (RXR), and their interaction with specific DNA sequences known as Vitamin D Response Elements (VDREs). Furthermore, this whitepaper provides field-proven, step-by-step experimental workflows for elucidating these pathways, including ChIP-Seq for identifying VDR binding sites and RNA-Seq for profiling target gene expression, equipping researchers with the necessary tools to investigate this critical signaling axis.

The Bioactivation Pathway: From Prohormone to Active Ligand

The journey of vitamin D from its circulating form to a potent regulator of gene transcription is a tightly controlled, multi-step enzymatic process. Understanding this pathway is fundamental, as the regulatory control of the activating enzyme is a key determinant of vitamin D's endocrine and intracrine functions.

The Critical Hydroxylation Step

25(OH)D3, synthesized in the liver from Vitamin D3, is transported through the bloodstream to target tissues.[1] The pivotal activation step occurs primarily in the kidneys for endocrine functions, where the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) catalyzes the hydroxylation of 25(OH)D3 at the 1α position.[2][3][4] This reaction yields the biologically active hormone, 1,25(OH)2D3.[3][5]

Regulation of CYP27B1: The Gatekeeper of Vitamin D Activity

The expression and activity of CYP27B1 are meticulously regulated, ensuring that levels of active 1,25(OH)2D3 are maintained within a narrow physiological range. Key regulators include:

-

Parathyroid Hormone (PTH): Secreted in response to low serum calcium, PTH stimulates the expression of CYP27B1 in the kidney.[3][6]

-

Fibroblast Growth Factor 23 (FGF-23): Produced by osteocytes, FGF-23 inhibits CYP27B1 expression, forming a negative feedback loop.[3]

-

1,25(OH)2D3 (Calcitriol): The product of the reaction, 1,25(OH)2D3, directly suppresses the transcription of the CYP27B1 gene, preventing excessive synthesis.[6]

-

Serum Calcium and Phosphate: High levels of calcium and phosphate can also directly or indirectly suppress CYP27B1 activity.[3][6]

Interestingly, CYP27B1 is also expressed in numerous extra-renal tissues, including immune cells like macrophages, bone cells, and various epithelial cells, allowing for local, or "intracrine," production of 1,25(OH)2D3.[2][7][8] This localized synthesis is crucial for cell-specific functions, such as immune modulation, and is often regulated by different signals, like inflammatory cytokines.[8]

The Genomic Mechanism of Action: A Multi-Component System

The effects of 1,25(OH)2D3 on gene expression are mediated by a cascade of molecular events initiated by its binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[9][10]

The Vitamin D Receptor (VDR) and Ligand Binding

The VDR resides predominantly in the nucleus of target cells.[10] It possesses a highly conserved DNA-binding domain (DBD) with two zinc fingers and a larger ligand-binding domain (LBD).[11] The binding of 1,25(OH)2D3 to the LBD induces a critical conformational change in the VDR protein.[12][13] This structural shift is the trigger for all subsequent genomic actions.

Heterodimerization with Retinoid X Receptor (RXR)

Upon ligand binding, the VDR's affinity for its obligate partner, the Retinoid X Receptor (RXR), increases significantly.[14][15] VDR and RXR form a heterodimeric complex (VDR-RXR).[16][17] This partnership is essential for high-affinity binding to DNA and subsequent gene regulation.[14][18] The VDR-RXR complex is the functional unit that recognizes and binds to specific DNA sequences.[12][19]

Vitamin D Response Elements (VDREs)

The VDR-RXR heterodimer scans the genome and binds to specific DNA sequences called Vitamin D Response Elements (VDREs).[19] These are typically located in the promoter or enhancer regions of target genes.[10][20] The canonical VDRE consists of two hexameric half-sites of the consensus sequence AGGTCA , arranged as a direct repeat separated by a three-nucleotide spacer (termed a DR3-type element).[19][20][21] However, variations in this sequence and spacing can occur, influencing the binding affinity and regulatory output.

Recruitment of Co-regulatory Complexes

The final step in modulating gene expression is the recruitment of large protein complexes known as coactivators or corepressors.[16][22]

-

Coactivators: When 1,25(OH)2D3 is bound, the conformation of the VDR-RXR complex favors the recruitment of coactivator proteins, such as members of the steroid receptor coactivator (SRC) family and the DRIP/mediator complex.[23] These coactivators often possess histone acetyltransferase (HAT) activity, which remodels chromatin into a more open, transcriptionally permissive state, facilitating the assembly of the basal transcription machinery and activating gene expression.[22]

-

Corepressors: In the absence of a ligand, or when bound by certain antagonists, the VDR can recruit corepressor complexes (e.g., NCoR, SMRT).[22][24] These complexes can possess histone deacetylase (HDAC) activity, leading to chromatin condensation and transcriptional repression. Interestingly, corepressors can also be found at activated gene enhancers, suggesting a complex and dynamic role in fine-tuning the transcriptional response.[24][23]

The interplay between these components—ligand, receptors, DNA element, and co-regulators—determines the precise transcriptional outcome for a given gene.

Caption: Genomic signaling pathway of Vitamin D.

Experimental Workflows for Interrogating the VDR-Gene Axis

To rigorously define the direct targets of VDR and understand their regulation, an integrated multi-omic approach is required. The combination of Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) and RNA-Sequencing (RNA-Seq) is the gold standard.[25][26][27]

Workflow 1: Genome-wide Identification of VDR Binding Sites via ChIP-Seq

ChIP-Seq is used to map the exact locations on the genome where the VDR-RXR complex binds following ligand activation.[28]

Causality Behind Experimental Choices: The core principle is to use an antibody specific to VDR to immunoprecipitate (IP) fragments of DNA that are physically bound to the receptor in vivo. Formaldehyde cross-linking is critical as it creates covalent bonds between the DNA and the bound proteins, "freezing" the interactions in place for analysis.[29][30] Double cross-linking with agents like disuccinimidyl glutarate can improve the capture of transcription factor complexes, enhancing data quality from challenging samples like tissues.[31]

Caption: High-level workflow for VDR ChIP-Sequencing.

Protocol: VDR ChIP-Seq

This protocol is optimized for cultured mammalian cells (~25 million cells per IP).[29]

-

Cell Treatment & Cross-linking:

-

Culture cells to ~80-90% confluency. Treat experimental plates with 100 nM 1,25(OH)2D3 and control plates with vehicle (e.g., ethanol) for the desired time (e.g., 6-24 hours).

-

Add formaldehyde directly to the media to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling.

-

Quench the reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS. Scrape and collect cells by centrifugation. The cell pellet can be snap-frozen and stored at -80°C.[30]

-

-

Cell Lysis & Chromatin Shearing:

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Sonicate the lysate on ice to shear chromatin into fragments of 200-600 bp. Self-Validation Step: Run a small aliquot of sheared chromatin on an agarose gel to confirm the fragment size distribution. An input control sample should be saved at this step.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

-

Incubate the pre-cleared lysate with a ChIP-grade anti-VDR antibody overnight at 4°C with rotation. A parallel IP with a non-specific IgG antibody is a mandatory negative control.[30]

-

Add Protein A/G magnetic beads to capture the antibody-VDR-DNA complexes. Incubate for 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads using an elution buffer (e.g., SDS-based).

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and the input control. Incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the VDR IP sample compared to the input control.[32]

-

Perform motif analysis on the identified peak regions to confirm the enrichment of the canonical DR3-type VDRE.[20]

-

Workflow 2: Identifying Vitamin D Target Genes via RNA-Seq

RNA-Seq quantifies the entire transcriptome, allowing for an unbiased assessment of which genes are up- or down-regulated following treatment with 1,25(OH)2D3.[33][34]

Causality Behind Experimental Choices: This workflow measures the direct output of the VDR-mediated transcriptional regulation. By comparing the transcriptomes of cells treated with 1,25(OH)2D3 versus a vehicle control, we can identify statistically significant changes in gene expression.[34][35] Biological replicates are essential for statistical power and to control for experimental variability.

Caption: High-level workflow for RNA-Sequencing.

Protocol: RNA-Seq for Differential Gene Expression

-

Cell Culture and Treatment:

-

Plate cells and grow to desired confluency. Use at least three biological replicates per condition.

-

Treat one group with 100 nM 1,25(OH)2D3 and the other with vehicle control for a predetermined time (e.g., 24 hours).

-

-

RNA Extraction and Quality Control:

-

Lyse cells and extract total RNA using a method that preserves RNA integrity (e.g., TRIzol or a silica-column based kit).

-

Self-Validation Step: Assess RNA quality and quantity. The RNA Integrity Number (RIN) should be >8 to ensure high-quality data.

-

-

Library Preparation:

-

Isolate mRNA from total RNA using oligo(dT) magnetic beads (for most protein-coding genes).

-

Fragment the mRNA and synthesize first- and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on raw sequencing reads.[36]

-

Align reads to a reference genome.[35]

-

Generate a count matrix, which tabulates the number of reads mapping to each gene for each sample.[37]

-

Normalize the counts to account for differences in library size and perform differential expression analysis using statistical packages like DESeq2 or edgeR.[33][37] This will yield a list of genes that are significantly upregulated or downregulated by 1,25(OH)2D3.

-

Workflow 3: Functional Validation of VDREs with Reporter Assays

While ChIP-Seq identifies binding sites, it doesn't confirm their function. A luciferase reporter assay can validate whether a putative VDRE sequence can drive ligand-dependent transcription.[38][39]

Protocol: Luciferase Reporter Assay

-

Construct Preparation:

-

Transfection and Treatment:

-

Co-transfect the reporter construct into a suitable cell line along with a plasmid expressing a control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

-

After 24 hours, treat the cells with 1,25(OH)2D3 or vehicle.

-

-

Lysis and Signal Measurement:

-

After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla signal. A significant increase in luciferase activity in the 1,25(OH)2D3-treated cells compared to the vehicle control for the wild-type VDRE construct (but not the mutated one) confirms its function as a ligand-dependent enhancer.

-

Data Integration and Interpretation

The true power of these workflows comes from their integration. By overlapping the list of VDR binding sites from ChIP-Seq with the list of differentially expressed genes from RNA-Seq, researchers can identify high-confidence, direct target genes.[42][43]

Table 1: Hypothetical Integrated ChIP-Seq and RNA-Seq Data

| Gene Name | VDR ChIP-Seq Peak (Nearest Gene) | RNA-Seq (log2 Fold Change) | RNA-Seq (p-adj) | Conclusion |

| CYP24A1 | Yes (Promoter) | 4.5 | < 0.001 | Direct Upregulated Target |

| CAMP | Yes (Intron) | 3.1 | < 0.001 | Direct Upregulated Target |

| SPP1 | Yes (Promoter) | 2.8 | < 0.01 | Direct Upregulated Target |

| FOS | No | 2.5 | < 0.01 | Indirectly Regulated |

| GAPDH | No | 0.05 | 0.95 | Not Regulated |

| CDKN1A | Yes (Distal Enhancer) | -1.8 | < 0.05 | Direct Repressed Target |

This table illustrates how integrating the two datasets allows for the classification of genes. Genes like CYP24A1 and CAMP , which show both a nearby VDR binding peak and significant regulation in RNA-Seq, are classified as high-confidence direct targets.

References

-

Haussler, M. R., Jurutka, P. W., Mizwicki, M., & Norman, A. W. (2011). Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms. Best practice & research. Clinical endocrinology & metabolism, 25(4), 543–559. [Link]

-

van Driel, M., Koedam, M., Buurman, C. J., Hewison, M., Chiba, H., Uitterlinden, A. G., Pols, H. A., & van Leeuwen, J. P. (2006). Evidence that both 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 regulate human osteoblasts. The Journal of clinical endocrinology and metabolism, 91(6), 2303–2319. [Link]

-

Wang, S., Sun, H., Ma, J., Zang, C., Wang, C., Wang, J., ... & Liu, X. S. (2013). Target analysis by integration of transcriptome and ChIP-seq data with BETA. Nature protocols, 8(12), 2502-2515. [Link]

-

Verstuyf, A., Carmeliet, G., Bouillon, R., & Mathieu, C. (2010). Vitamin D: a pleiotropic hormone. Kidney international, 78(2), 140-145. [Link]

-

Chen, Y., Lun, A. T., & Smyth, G. K. (2016). From reads to genes to pathways: differential expression analysis of RNA-Seq experiments using Rsubread and the edgeR quasi-likelihood pipeline. F1000Research, 5, 1438. [Link]

-

Omdahl, J. L., Morris, H. A., & May, B. K. (2002). Hydroxylase enzymes of the vitamin D pathway: expression, function, and regulation. The Journal of steroid biochemistry and molecular biology, 81(2), 179-190. [Link]

-

Norman, A. W. (2008). From vitamin D to hormone D: fundamentals of the vitamin D endocrine system essential for good health. The American journal of clinical nutrition, 88(2), 491S-499S. [Link]

-

Diagenode. (n.d.). iDeal ChIP-seq kit for Transcription Factors. Retrieved from [Link]

-

BioProEnt. (2024). What are VDR modulators and how do they work?. Retrieved from [Link]

-

Nagy, L., Szanto, A., Szatmari, I., & Szeles, L. (2012). Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding. Genes & development, 26(14), 1541-1546. [Link]

-

Sfakianaki, M., & Diamandis, E. P. (2019). Vitamin D3 1,25-Dihydroxyvitamin D. Medscape. [Link]

-

Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome biology, 15(12), 550. [Link]

-

Cheskis, B., & Freedman, L. P. (1996). Ligand-dependent and -independent interaction of the vitamin D receptor with the retinoid X receptor. Molecular and cellular biology, 16(11), 6093-6101. [Link]

-

Ramadoss, S., Chen, L., & Wang, C. (2017). Motif analysis of vitamin D response element (VDRE) consensus sequences on chromatin immunoprecipitation followed by deep sequencing (ChIP-Seq) peaks. Journal of cellular and molecular medicine, 21(11), 2789-2798. [Link]

-

Zhang, J., Chalmers, M. J., Stayrook, K. R., Burris, L. L., Wang, Y., Busby, S. A., ... & Dodge, J. A. (2011). DNA binding alters coactivator interaction surfaces of the intact VDR-RXR complex. Nature structural & molecular biology, 18(12), 1370-1377. [Link]

-

Meyer, M. B., Goetsch, P. D., & Pike, J. W. (2014). Corepressors (NCoR and SMRT) as well as coactivators are recruited to positively regulated 1α,25-dihydroxyvitamin D3-responsive genes. The Journal of steroid biochemistry and molecular biology, 144 Pt A, 11-15. [Link]

-

Boster Biological Technology. (n.d.). ChIP Protocol for Transcription Factors. Retrieved from [Link]

-

Jiang, J., & Wang, Y. (2021). Rapid Validation of Transcriptional Enhancers Using a Transient Reporter Assay. Methods in molecular biology (Clifton, N.J.), 2354, 219–228. [Link]

-

Conesa, A., Madrigal, P., Tarazona, S., Gomez-Cabrero, D., Cervera, A., McPherson, A., ... & Mortazavi, A. (2016). A survey of best practices for RNA-seq data analysis. Genome biology, 17(1), 1-19. [Link]

-

Gray, R. W., Omdahl, J. L., Ghazarian, J. G., & DeLuca, H. F. (1972). 25-Hydroxycholecalciferol-1-hydroxylase. Subcellular location and properties. The Journal of biological chemistry, 247(23), 7528-7532. [Link]

-

Meyer, M. B., Goetsch, P. D., & Pike, J. W. (2014). Corepressors (NCoR and SMRT) as well as Coactivators are Recruited to Positively Regulated 1α,25-Dihydroxyvitamin D3-Responsive Genes. The Journal of steroid biochemistry and molecular biology, 144(Pt A), 11–15. [Link]

-

NuRCaMeIn. (n.d.). VDR (VITAMIN D RECEPTOR). Retrieved from [Link]

-

Partek Incorporated. (2025). How to Integrate ChIP-Seq and RNA-Seq Data. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). ChIP-seq Protocols and Methods. Retrieved from [Link]

-

Jones, G., Prosser, D. E., & Kaufman, M. (2012). Splice Variants of the CYP27b1 Gene and the Regulation of 1,25-Dihydroxyvitamin D3 Production. Endocrinology, 153(1), 29–33. [Link]

-

Bio-Rad Laboratories. (n.d.). RNA-Seq Workflow. Retrieved from [Link]

-

Adams, J. S., & Hewison, M. (2012). Regulation of the Extrarenal CYP27B1-Hydroxylase. Archives of biochemistry and biophysics, 523(1), 47–52. [Link]

-

Jargosch, M., Kröger, S., Gralinska, E., Klotz, U., Fang, Z., Chen, W., ... & Leser, U. (2017). ChIP-Seq and RNA-Seq data integration for identification of important transcription factors. Bioinformatics, 33(14), i336-i344. [Link]

-

Love, M. I., Anders, S., Kim, V., & Huber, W. (2019). RNA-seq workflow: gene-level exploratory analysis and differential expression. F1000Research, 4, 1070. [Link]

-

MedlinePlus. (2017). VDR gene. Retrieved from [Link]

-

Harvard University. (n.d.). Integrating RNA-seq and ChIP-seq. In-depth-NGS-Data-Analysis-Course. [Link]

-

Ross-Innes, C. S., Stark, R., Teschendorff, A. E., Holmes, K. A., Ali, H. R., Dunning, M. J., ... & Carroll, J. S. (2012). Differential oestrogen receptor binding is associated with clinical outcome in breast cancer. Nature, 481(7381), 389-393. [Link]

-

Creative Diagnostics. (n.d.). Vitamin D Metabolism and 25 Hydroxyvitamin D. Retrieved from [Link]

-

Rochel, N., Wurtz, J. M., Mitschler, A., Klaholz, B., & Moras, D. (2000). The crystal structure of the nuclear receptor for vitamin D bound to its natural ligand. Molecular cell, 5(1), 173-179. [Link]

-

Sakaki, T., Kagawa, N., Yamamoto, K., & Inouye, K. (2005). Metabolism of vitamin D3 by cytochromes P450. Frontiers in bioscience : a journal and virtual library, 10, 119-134. [Link]

-

MacDonald, P. N., Baudino, T. A., Tokumaru, H., Dowd, D. R., & Zhang, C. (2001). Vitamin D receptor and nuclear receptor coactivators: crucial interactions in vitamin D-mediated transcription. Steroids, 66(3-5), 171-176. [Link]

-

Wikipedia. (n.d.). Vitamin D response element. Retrieved from [Link]

-

Angelini, C., & Costa, V. (2014). Understanding gene regulatory mechanisms by integrating ChIP-seq and RNA-seq data: statistical solutions to biological problems. Frontiers in cell and developmental biology, 2, 42. [Link]

-

CD BioSciences. (n.d.). Transcription Factor ChIP-Seq. Retrieved from [Link]

-

Zhang, J., Chalmers, M. J., Stayrook, K. R., Burris, L. L., Wang, Y., Busby, S. A., ... & Dodge, J. A. (2011). The interactions between RXR and VDR when they are bound to DNA. Nature structural & molecular biology, 18(12), 1370-1377. [Link]

-

Bikle, D. D. (2014). Vitamin D metabolism, mechanism of action, and clinical applications. Chemistry & biology, 21(3), 319-329. [Link]

-

Inoue, F., Kreimer, A., Ashuach, T., Ahituv, N., & Yosef, N. (2019). Identification and Massively Parallel Characterization of Regulatory Elements Driving Neural Induction. Cell stem cell, 25(5), 713–727.e6. [Link]

-

Pike, J. W., Meyer, M. B., Bishop, K. A., & Lee, S. M. (2012). Genome-wide principles of gene regulation by the vitamin D receptor and its activating ligand. Molecular and cellular endocrinology, 347(1-2), 3–10. [Link]

-

ResearchGate. (2013). Does anyone know how to look for VDRE (vitamin D response elements) sequence in a gene? Is there any software available online?. Retrieved from [Link]

-

Yáñez-Cuna, J. O., Arnold, C. D., Stampfel, G., Boryn, L. M., Gerlach, D., Rath, M., ... & Stark, A. (2014). Dissection of thousands of cell type-specific enhancers identifies dinucleotide repeat motifs as general enhancer features. Genome research, 24(7), 1147-1156. [Link]

-

Som, A., & Chatterjee, M. (2012). Identification of candidate VD response elements (VDRE) in NPR-A promoter. Molecular and cellular biochemistry, 365(1-2), 265-276. [Link]

-

Jenster, G. (1998). Coactivators and corepressors as mediators of nuclear receptor function: an update. Molecular and cellular endocrinology, 143(1-2), 1-7. [Link]

-

He, C., Li, N., Hu, Z., Chen, J., & Miao, X. (2013). Multiple functional variants in long-range enhancer elements contribute to the risk of SNP rs965513 in thyroid cancer. PloS one, 8(1), e53133. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Regulation of gene expression by the CYP27B1 promoter-study of a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Conversion of 25-hydroxyvitamin D3 to 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3 in renal slices from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of CYP27B1 mRNA Expression in Primary Human Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of CYP27B1 mRNA Expression in Primary Human Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of the Extrarenal CYP27B1-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 11. mdpi.com [mdpi.com]

- 12. What are VDR modulators and how do they work? [synapse.patsnap.com]

- 13. Vitamin D receptor and nuclear receptor coactivators: crucial interactions in vitamin D-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. VDR gene: MedlinePlus Genetics [medlineplus.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. VDRE - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Genome-wide Principles of Gene Regulation by the Vitamin D Receptor and Its Activating Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coactivators and corepressors as mediators of nuclear receptor function: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Corepressors (NCoR and SMRT) as well as Coactivators are Recruited to Positively Regulated 1α,25-Dihydroxyvitamin D3-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Corepressors (NCoR and SMRT) as well as coactivators are recruited to positively regulated 1α,25-dihydroxyvitamin D3-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Target analysis by integration of transcriptome and ChIP-seq data with BETA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. help.partek.illumina.com [help.partek.illumina.com]

- 27. Frontiers | Understanding gene regulatory mechanisms by integrating ChIP-seq and RNA-seq data: statistical solutions to biological problems [frontiersin.org]

- 28. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. diagenode.com [diagenode.com]

- 30. bosterbio.com [bosterbio.com]

- 31. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Transcription Factor ChIP-seq Service, ChIP-Seq Service | CD BioSciences [epigenhub.com]

- 33. rna-seqblog.com [rna-seqblog.com]

- 34. bio-rad.com [bio-rad.com]

- 35. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]

- 36. RNA-seq workflow: gene-level exploratory analysis and differential expression [dockflow.org]

- 37. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]

- 38. Rapid Validation of Transcriptional Enhancers Using a Transient Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Dissection of thousands of cell type-specific enhancers identifies dinucleotide repeat motifs as general enhancer features - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Multiple functional variants in long-range enhancer elements contribute to the risk of SNP rs965513 in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 42. rna-seqblog.com [rna-seqblog.com]

- 43. Integrating RNA-seq and ChIP-seq | In-depth-NGS-Data-Analysis-Course [hbctraining.github.io]

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and Historical Perspective of 25-Hydroxyvitamin D3

Abstract

This technical guide provides a comprehensive exploration of the discovery of 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form of vitamin D. It is designed for researchers, scientists, and drug development professionals, offering an in-depth narrative of the scientific journey that unveiled this crucial metabolite. The guide delves into the historical context that necessitated the search for an active form of vitamin D, the pivotal experiments that led to the isolation and identification of 25(OH)D3, and the subsequent elucidation of its physiological significance. Methodological details of key experimental techniques, including the use of radiotracers, chromatography, and competitive protein-binding assays, are presented to provide a practical understanding of the scientific process. Through a blend of historical perspective and technical detail, this guide illuminates the foundational discoveries that have shaped our current understanding of vitamin D metabolism and its role in human health.

Introduction: The Quest for the Active Form of Vitamin D

The story of 25-hydroxyvitamin D3 begins with the long-standing enigma of rickets, a debilitating bone disease.[1][2] For centuries, rickets plagued populations, particularly in industrialized nations with limited sun exposure.[1] The discovery that cod liver oil and ultraviolet light could cure rickets in the early 20th century led to the identification of vitamin D.[1][3] However, a fundamental question remained: was vitamin D itself the biologically active molecule, or was it a precursor to a more potent form?

Early research in the mid-20th century began to hint at the latter. A notable lag time was observed between the administration of vitamin D and its physiological effects, suggesting that the parent vitamin underwent metabolic activation in the body.[4] This hypothesis set the stage for a new chapter in vitamin D research: the search for its active metabolites.

The Pivotal Discovery of 25-Hydroxyvitamin D3

The breakthrough came in the late 1960s from the laboratory of Hector DeLuca at the University of Wisconsin-Madison.[1][4][5] DeLuca's team pioneered the use of radioactive vitamin D with high specific activity, a crucial technological advancement that allowed them to trace the fate of the vitamin within an organism.[1] Their experiments demonstrated that vitamin D was metabolized into more polar compounds.[1]

The principal metabolite was isolated from the plasma of pigs that had been given large doses of vitamin D3.[6] This metabolite was identified as 25-hydroxyvitamin D3 (25-OH-D3).[1][5] Subsequent studies confirmed that this hydroxylation occurs primarily in the liver.[5][7][8] The discovery was a landmark achievement, revealing the first step in the metabolic activation of vitamin D and identifying the major circulating form of the vitamin.[1][5]

Key Scientists and Their Contributions

The discovery of 25(OH)D3 and the subsequent elucidation of the vitamin D metabolic pathway were the result of the dedicated work of several key researchers:

| Scientist | Contribution |

| Hector F. DeLuca | Pioneered the use of radioactive vitamin D to trace its metabolism, leading to the isolation and identification of 25-hydroxyvitamin D3. His lab was central to unraveling the vitamin D metabolic pathway.[1][4][5][9] |

| Michael F. Holick | As a graduate student in DeLuca's lab, Holick was instrumental in the identification of 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D. He also made significant contributions to understanding the cutaneous synthesis of vitamin D.[5][10] |

Elucidating the Physiological Role and Metabolic Pathway

The discovery of 25(OH)D3 was a critical stepping stone to understanding the full picture of vitamin D metabolism. It was soon established that 25(OH)D3 is the precursor to the hormonally active form, 1,25-dihydroxyvitamin D3 (calcitriol).[2][8] This second hydroxylation step occurs primarily in the kidneys.[7][8]

The major physiological role of the vitamin D endocrine system is to maintain calcium and phosphate homeostasis, which is essential for bone mineralization and a multitude of other cellular functions.[7][11][12] 1,25-dihydroxyvitamin D3 acts on various target organs, including the intestine, bone, and kidneys, to regulate calcium and phosphate levels in the blood.[7][13]

Methodologies in the Discovery and Analysis of 25-Hydroxyvitamin D3

The identification and quantification of 25(OH)D3 have evolved significantly over the decades, driven by advancements in analytical chemistry.

Early Bioassays

Before the discovery of specific metabolites, the potency of vitamin D was assessed using laborious and imprecise bioassays.[14][15] The "line test" in rats was a common method, where the healing of rachitic bone was visually scored.[15] While crucial in the early days of vitamin D research, these methods lacked the specificity to distinguish between different vitamin D metabolites.

The Role of Radioactive Tracers

The use of radioactively labeled vitamin D was a game-changer.[1][16] By synthesizing vitamin D with radioactive isotopes like tritium (³H) or carbon-14 (¹⁴C), researchers could trace its metabolic fate with high sensitivity.[17] This technique was fundamental to the discovery of 25(OH)D3 and other metabolites.

Experimental Protocol: Tracing Vitamin D Metabolism with Radioactive Isotopes (Conceptual)

-

Synthesis of Radiolabeled Vitamin D: Vitamin D3 is synthesized with a radioactive isotope (e.g., ³H) incorporated into its structure.

-

Administration to Animal Model: The radiolabeled vitamin D3 is administered to an animal model (e.g., rat or pig).

-

Sample Collection: At various time points, biological samples such as blood, liver, and kidney are collected.

-

Lipid Extraction: The lipids, including vitamin D and its metabolites, are extracted from the tissues using organic solvents (e.g., chloroform-methanol).

-

Chromatographic Separation: The lipid extract is subjected to chromatographic techniques (e.g., column chromatography on silicic acid or Sephadex LH-20) to separate the different vitamin D metabolites based on their polarity.[18][19]

-

Radioactivity Detection: The radioactivity in the collected chromatographic fractions is measured using a scintillation counter.

-

Metabolite Identification: The fractions containing radioactivity are further analyzed to identify the chemical structure of the metabolites, often involving techniques like mass spectrometry.

Development of Competitive Protein-Binding Assays (CPBA)

The discovery of a specific binding protein for vitamin D metabolites in the circulation, known as the vitamin D-binding protein (DBP), led to the development of competitive protein-binding assays (CPBA) in the early 1970s.[20][21] These assays were a significant improvement over bioassays, offering greater sensitivity and specificity for measuring 25(OH)D levels.

Principle of Competitive Protein-Binding Assay for 25(OH)D

CPBA is based on the competition between unlabeled 25(OH)D in a sample and a known amount of radiolabeled 25(OH)D for a limited number of binding sites on DBP. The amount of radioactivity bound to the protein is inversely proportional to the concentration of unlabeled 25(OH)D in the sample.

Experimental Protocol: Competitive Protein-Binding Assay for 25(OH)D

-

Sample Preparation: Serum or plasma samples are extracted to separate 25(OH)D from other interfering substances. Early methods often required a chromatographic step to separate vitamin D from 25(OH)D.[18][19]

-

Assay Reaction: The sample extract (containing unlabeled 25(OH)D) is incubated with:

-

Separation of Bound and Free Ligand: After incubation, the DBP-bound 25(OH)D is separated from the free (unbound) 25(OH)D. This can be achieved by methods such as dextran-coated charcoal adsorption of the free ligand.

-

Quantification: The radioactivity of the bound fraction is measured.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled 25(OH)D, and the concentration in the unknown sample is determined by interpolation.

The Rise of Modern Analytical Techniques

While CPBA was a major step forward, the development of high-performance liquid chromatography (HPLC) and, later, liquid chromatography-tandem mass spectrometry (LC-MS/MS) revolutionized the measurement of vitamin D metabolites.[20][22][23][24] These methods offer superior specificity, allowing for the separation and quantification of various vitamin D metabolites, including 25(OH)D2, 25(OH)D3, and their epimers, in a single analysis.[25] LC-MS/MS is now considered the gold standard for 25(OH)D measurement.[24]

| Assay Method | Principle | Advantages | Disadvantages |

| Bioassay (Line Test) | Visual scoring of bone healing in rachitic animals.[15] | Measures overall biological activity. | Low precision, low throughput, ethically complex. |

| Competitive Protein-Binding Assay (CPBA) | Competition between labeled and unlabeled 25(OH)D for binding to DBP.[20][21] | More sensitive and specific than bioassays. | Can have cross-reactivity with other metabolites, requires radioactive materials. |

| High-Performance Liquid Chromatography (HPLC) | Separation of metabolites based on their physicochemical properties followed by UV detection.[20] | Good separation of metabolites. | Lower sensitivity compared to immunoassays and LC-MS/MS. |

| Radioimmunoassay (RIA) | A type of immunoassay using a radioactive label.[20] | High sensitivity. | Requires radioactive materials, potential for cross-reactivity. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass spectrometric detection.[22][23][24] | High specificity and sensitivity, can measure multiple metabolites simultaneously. | High initial equipment cost, requires skilled operators. |

Conclusion and Future Perspectives

The discovery of 25-hydroxyvitamin D3 was a pivotal moment in nutritional biochemistry and endocrinology. It transformed our understanding of vitamin D from that of a simple vitamin to a prohormone that undergoes a tightly regulated metabolic activation. The journey from early bioassays to sophisticated mass spectrometry techniques for its measurement reflects the broader progress in analytical science.

Today, the measurement of serum 25(OH)D is the standard clinical practice for assessing a person's vitamin D status.[26][27] Research continues to explore the roles of other vitamin D metabolites and the concept of "free" versus protein-bound 25(OH)D, promising a deeper understanding of the intricate biology of this "sunshine vitamin."[20][28] The foundational discoveries detailed in this guide continue to inform and inspire current and future research in this vital field.

References

-

Norman, A. W. (2008). From vitamin D to hormone D: fundamentals of the vitamin D endocrine system essential for good health. The American journal of clinical nutrition, 88(2), 491S–499S. [Link]

-

Binkley, N., & Krueger, D. (2012). Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling. Journal of the Korean Endocrine Society, 27(4), 239. [Link]

-

DeLuca, H. F. (2016). Vitamin D: Historical Overview. Vitamins and Hormones, 100, 1–20. [Link]

-

Feldman, D., Pike, J. W., & Adams, J. S. (Eds.). (2017). Vitamin D, Fourth Edition. Academic Press. [Link]

-

Norman, A. W. (2012). The History of the Discovery of Vitamin D and Its Daughter Steroid Hormone. In Vitamin D (pp. 1–19). Humana Press. [Link]

-

Christakos, S., Dhawan, P., Verstuyf, A., Verlinden, L., & Carmeliet, G. (2016). Vitamin D: Metabolism, Molecular Mechanism of Action, and Pleiotropic Effects. Physiological Reviews, 96(1), 365–408. [Link]

-

Jones, G., Prosser, D. E., & Kaufman, M. (2016). 25-Hydroxyvitamin D₃ 24-Hydroxylase: A Key Regulator of 1,25(OH)₂D₃ Catabolism and Calcium Homeostasis. Vitamins and Hormones, 100, 137–150. [Link]

-

Haddad, J. G., & Chyu, K. J. (1971). Competitive protein-binding radioassay for 25-hydroxycholecalciferol. The Journal of Clinical Endocrinology & Metabolism, 33(6), 992–995. [Link]

-

Pettifor, J. M., Ross, F. P., & Wang, J. (1976). A competitive protein-binding assay for 25-hydroxyvitamin D. Clinical Science and Molecular Medicine, 51(6), 605–607. [Link]

-

Hollis, B. W. (2005). Vitamin D Assays. Methods in Molecular Biology, 294, 139–156. [Link]

-

TeachMePhysiology. (2024). Calcium Regulation. [Link]

-

Belsey, R., DeLuca, H. F., & Potts, J. T. (1971). Competitive binding assay for vitamin D and 25-OH vitamin D. The Journal of Clinical Endocrinology & Metabolism, 33(3), 554–557. [Link]

-

Aksnes, L. (1980). An improved competitive protein-binding assay for 25-hydroxy vitamin D. Scandinavian Journal of Clinical and Laboratory Investigation, 40(2), 147–152. [Link]

-

Enomoto, H., Shiozaki, T., & Ambe, F. (1999). Study on the distribution of radioactive trace elements in vitamin D-overloaded rats using the multitracer technique. Applied Radiation and Isotopes, 50(5), 843–849. [Link]

-

Zmijewski, M. A. (2019). The renaissance of vitamin D. Postępy Higieny i Medycyny Doświadczalnej, 73, 252-265. [Link]

-

Zittermann, A., & Prokop, S. (2002). Regulation of 25-hydroxyvitamin D3-24-hydroxylase mRNA by 1,25-dihydroxyvitamin D3 and parathyroid hormone. Journal of Molecular Endocrinology, 28(1), 21–29. [Link]

-

Volmer, D. A., Mendes, L. R., & Stokes, C. S. (2015). Assessing vitamin D metabolism – four decades of experience. TrAC Trends in Analytical Chemistry, 66, 1-13. [Link]

-

Carter, G. D. (2017). Hydroxyvitamin D assays: An historical perspective from DEQAS. The Journal of Steroid Biochemistry and Molecular Biology, 171, 1–6. [Link]

-

Creative Diagnostics. (n.d.). Vitamin D Metabolism and 25 Hydroxyvitamin D. [Link]

-

van Driel, M., & van Leeuwen, J. P. (2014). Vitamin D actions to regulate calcium and skeletal homeostasis. Journal of Steroid Biochemistry and Molecular Biology, 144 Pt A, 15–20. [Link]

-

Medscape. (2019). Vitamin D3 25-Hydroxyvitamin D. [Link]

-

Christakos, S., Ajibade, D. V., Dhawan, P., Fechner, A. J., & Mady, L. J. (2012). An Update on Vitamin D Metabolism. Journal of Steroid Biochemistry and Molecular Biology, 129(1-2), 1–6. [Link]

-

Pettifor, J. M., Ross, F. P., & Wang, J. (1976). A Competitive Protein-Binding Assay for 25-Hydroxyvitamin D. Clinical Science and Molecular Medicine, 51(6), 605-607. [Link]

-

Jones, G., Prosser, D. E., & Kaufman, M. (2016). 25-Hydroxyvitamin D₃ 24-Hydroxylase: A Key Regulator of 1,25(OH)₂D₃ Catabolism and Calcium Homeostasis. Vitamins and Hormones, 100, 137-50. [Link]

-

Tanaka, Y., Lorenc, R. S., & DeLuca, H. F. (1975). Stimulation of 24R,25-dihydroxyvitamin D3 synthesis by metabolites of vitamin D3. Archives of Biochemistry and Biophysics, 171(2), 521–526. [Link]

-

Bikle, D. D. (2014). Vitamin D: Production, Metabolism, and Mechanism of Action. In K. R. Feingold, B. Anawalt, A. Boyce, et al. (Eds.), Endotext. MDText.com, Inc. [Link]

-

Laird, E., & Kerins, D. M. (2022). Vitamin D and Calcium—An Overview, Review of Metabolism, and the Importance of Co-Supplementation. Nutrients, 14(11), 2217. [Link]

-

Cavalier, E., & Delanaye, P. (2018). Vitamin D and its metabolites: from now and beyond. Journal of Laboratory and Precision Medicine, 3, 75–75. [Link]

-

University of Wisconsin-Madison Department of Biochemistry. (2016). Continuing a Legacy: Vitamin D Research in the 21st Century. [Link]

-

Hollis, B. W., & Napoli, J. L. (1985). Determination of vitamin D status by radioimmunoassay with an 125I-labeled tracer. Clinical Chemistry, 31(11), 1815–1819. [Link]

-

DeLuca, H. F. (2014). History of the discovery of vitamin D and its active metabolites. BoneKEy Reports, 3, 479. [Link]

-

Wikipedia. (n.d.). Hector DeLuca. [Link]

-

Turdean, M. (2014). Overview of Extraction Methods for Analysis of Vitamin D and its Metabolites in Biological Samples. Journal of Medical and Bioengineering, 3(4), 282-286. [Link]

-

SlideShare. (n.d.). BIOASSAY-OF-VITAMIN-D.pptx. [Link]

-

Jumaah, F., Larsson, S., Essén, S., Cunico, L. P., Holm, C., Turner, C., & Sandahl, M. (2016). A rapid method for the separation of vitamin D and its metabolites by ultra-high performance supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1440, 191–200. [Link]

-

Holick, M. F. (2020). The One-Hundred-Year Anniversary of the Discovery of the Sunshine Vitamin D3: Historical, Personal Experience and Evidence-Based Perspectives. Nutrients, 12(12), 3696. [Link]

-

Antrobus, R., & Volmer, D. A. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Bioanalysis, 14(9), 569–583. [Link]

-

Nacalai Tesque, Inc. (n.d.). Separating Vitamin D. [Link]

-

Antrobus, R., & Volmer, D. A. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Bioanalysis, 14(9), 569-583. [Link]

-

Scribd. (n.d.). Bioassay of Vitamin D. [Link]

-

Wikipedia. (n.d.). Michael F. Holick. [Link]

-

YouTube. (2008). Vitamin D: The New Old Natural Wonder Drug. [Link]

-

Science Learning Hub. (n.d.). Using isotopes as tracers. [Link]

-

DeLuca, H. F. (2014). History of the discovery of vitamin D and its active metabolites. BoneKEy reports, 3, 479. [Link]

-

YouTube. (2013). University Lecture: The D-Lightful Vitamin D for Health by Michael F. Holick. [Link]

Sources

- 1. 100 YEARS OF VITAMIN D: Historical aspects of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continuing a Legacy: Vitamin D Research in the 21st Century – Department of Biochemistry – UW–Madison [biochem.wisc.edu]

- 5. frontierspartnerships.org [frontierspartnerships.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vitamin D: Historical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Hector DeLuca - Wikipedia [en.wikipedia.org]

- 10. Michael F. Holick - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Vitamin D actions to regulate calcium and skeletal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BIOASSAY-OF-VITAMIN-D.pptx [slideshare.net]

- 15. Bioassay of Vitamin D | PDF [slideshare.net]

- 16. Study on the distribution of radioactive trace elements in vitamin D-overloaded rats using the multitracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciencelearn.org.nz [sciencelearn.org.nz]

- 18. An improved competitive protein-binding assay for 25-hydroxy vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An improved competitive protein-binding assay for 25-hydroxy vitamin D. | Semantic Scholar [semanticscholar.org]

- 20. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. nacalai.com [nacalai.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. emedicine.medscape.com [emedicine.medscape.com]

- 28. Vitamin D and its metabolites: from now and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 25-Hydroxyvitamin D3 in Cellular Differentiation: Mechanisms, Models, and Methodologies

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

While 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) is canonically recognized as the biologically active form of vitamin D, a growing body of evidence illuminates the profound and direct influence of its precursor, 25-hydroxyvitamin D3 (25(OH)D₃), on cellular differentiation. This guide moves beyond the classical endocrine pathway to provide a detailed exploration of 25(OH)D₃'s multifaceted roles. We will dissect the critical process of localized, intracellular conversion of 25(OH)D₃ to 1,25(OH)₂D₃, a cornerstone of its autocrine and paracrine functions in regulating cell fate. Furthermore, we will examine the direct genomic and rapid non-genomic actions of 25(OH)D₃ itself. This document provides field-proven experimental protocols, data interpretation frameworks, and visual pathway models to empower researchers in accurately investigating and harnessing the therapeutic potential of 25(OH)D₃ in oncology, immunology, and regenerative medicine.

The Vitamin D Bioactivation Pathway: A Local Affair

The traditional view of vitamin D metabolism follows a sequential two-step hydroxylation process: the conversion of vitamin D3 to 25(OH)D₃ in the liver, followed by hydroxylation in the kidney by the enzyme 1α-hydroxylase (CYP27B1) to produce the active hormone 1,25(OH)₂D₃.[1][2] This endocrine pathway is essential for systemic calcium homeostasis.[1] However, a paradigm shift in our understanding acknowledges that numerous extra-renal tissues possess the enzymatic machinery to control vitamin D signaling locally.[3][4]

Many cell types, including immune cells, epithelial cells, and various cancer cells, express CYP27B1.[3][5][6] These cells can internalize circulating 25(OH)D₃—the most abundant form of vitamin D in the bloodstream—and convert it into 1,25(OH)₂D₃.[3][7] This locally synthesized 1,25(OH)₂D₃ then acts within the same cell (autocrine signaling) or on adjacent cells (paracrine signaling) to regulate gene expression without significantly altering systemic calcium levels.[4][8] This localized production is a critical mechanism by which vitamin D status, reflected by serum 25(OH)D₃ levels, directly impacts tissue-specific processes like cellular differentiation.[6][8] The catabolic enzyme 24-hydroxylase (CYP24A1) also plays a crucial role in these target tissues, inactivating both 25(OH)D₃ and 1,25(OH)₂D₃ to fine-tune the duration and intensity of the signal.[1][2]

Cellular Differentiation Models: Case Studies

The pro-differentiating effects of 25(OH)D₃ and its metabolite 1,25(OH)₂D₃ have been extensively studied in various cell lineages. The choice of model system is critical and depends on the research question.

Myeloid Leukemia Cells (HL-60, THP-1, U937)

These human leukemia cell lines are cornerstone models for studying monocytic differentiation. [9]Treatment with 1,25(OH)₂D₃ induces these promyelocytic cells to differentiate into mature monocytes/macrophages. [9][10]This process is characterized by:

-

Cessation of proliferation. [11]* Upregulation of cell surface markers: CD14 and CD11b. [9]* Acquisition of functional characteristics: Phagocytosis and nitroblue tetrazolium (NBT) reduction.

These models have been instrumental in showing that differentiation is dependent on VDR expression and the activation of MAPK and PI3K signaling pathways. [12][9]

Osteoblasts and Mesenchymal Stem Cells (MSCs)

Vitamin D is a key regulator of bone metabolism. In bone-forming cells, both 25(OH)D₃ and 1,25(OH)₂D₃ promote osteoblastic differentiation. [13][14]Key markers of this process include:

-

Increased Alkaline Phosphatase (ALP) activity. [13][15]* Upregulation of osteocalcin (OCN) and RUNX2 mRNA expression. [13][16]* Mineralization of the extracellular matrix , which can be visualized by Alizarin Red staining. [13] Interestingly, some studies suggest that other metabolites, such as 24R,25-dihydroxyvitamin D3, also play a fundamental role in the osteoblastic differentiation of human MSCs, highlighting a complex regulatory interplay between different vitamin D metabolites. [14][17]

Adipocytes (Human Subcutaneous Preadipocytes)

The role of vitamin D in adipogenesis is complex and appears to differ between species. While 1,25(OH)₂D₃ inhibits adipogenesis in mouse 3T3-L1 cells, it has been shown to promote the differentiation of primary human preadipocytes. [18][19]This is evidenced by increased triglyceride accumulation and the expression of adipogenic markers like C/EBPα. [18]Importantly, human preadipocytes express CYP27B1, and 25(OH)D₃ also stimulates their differentiation, likely through its local conversion to 1,25(OH)₂D₃. [18][19]

| Cell Line/Type | Differentiation Lineage | Key Differentiation Markers | Typical Stimulus & Concentration |

|---|---|---|---|

| THP-1, HL-60 | Monocyte/Macrophage | CD14, CD11b, NBT Reduction | 1,25(OH)₂D₃ (10-100 nM) |

| SaOS-2, 143B | Osteoblast | Alkaline Phosphatase (ALP), Osteocalcin (OCN) | 25(OH)D₃ or 1,25(OH)₂D₃ (1-1000 nM) [13] |

| hMSCs | Osteoblast | RUNX2, COL1A1, ALP, Mineralization | 1,25(OH)₂D₃ or 24R,25(OH)₂D₃ (10-100 nM) [14][16] |

| Human Preadipocytes | Adipocyte | Triglyceride Accumulation, C/EBPα, CYP24A1 | 25(OH)D₃ or 1,25(OH)₂D₃ (1-10 nM) [18]|

Experimental Methodologies: A Practical Guide

Investigating the role of 25(OH)D₃ requires robust and well-controlled experimental designs. The following protocols provide a foundation for assessing its impact on cellular differentiation.

Experimental Workflow Overview

A typical workflow involves culturing a chosen cell line, treating it with the vitamin D metabolite of interest over a time course, and then harvesting the cells for various downstream analyses to measure differentiation markers at the gene, protein, and functional levels.

Sources

- 1. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CYP27B1 cytochrome P450 family 27 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Vitamin D: Marker or Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autocrine and Paracrine Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1α,25-Dihydroxyvitamin D3–Induced Myeloid Cell Differentiation Is Regulated by a Vitamin D Receptor–Phosphatidylinositol 3-Kinase Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of 25-hydroxyvitamin D3 and 1 α,25 dihydroxyvitamin D3 on differentiation and apoptosis of human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin D Enhanced the Osteogenic Differentiation of Cell Spheroids Composed of Bone Marrow Stem Cells | MDPI [mdpi.com]

- 16. Vitamin D Enhanced the Osteogenic Differentiation of Cell Spheroids Composed of Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholars.nova.edu [scholars.nova.edu]

- 18. scienceopen.com [scienceopen.com]

- 19. 25-hydroxyvitamin D₃ and 1,25-dihydroxyvitamin D₃ promote the differentiation of human subcutaneous preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Bones: A Technical Guide to the Non-Calcemic Biological Functions of 25-Hydroxyvitamin D3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long recognized for its indispensable role in calcium and phosphate homeostasis, 25-hydroxyvitamin D3 (25(OH)D3) is now emerging from the shadow of its hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol), as a pleiotropic molecule with significant biological functions extending far beyond skeletal health. This technical guide delves into the non-calcemic roles of 25(OH)D3, providing a comprehensive overview of its immunomodulatory, anti-proliferative, and cardio-metabolic effects. We will explore the critical concept of local, tissue-specific conversion of 25(OH)D3 to calcitriol and detail the experimental methodologies required to investigate these functions. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this versatile secosteroid.

Introduction: A Paradigm Shift in Vitamin D Biology

The classical understanding of vitamin D metabolism centers on a tightly regulated endocrine pathway: Vitamin D3, produced in the skin upon sun exposure or obtained from dietary sources, is hydroxylated in the liver to 25(OH)D3, the major circulating form and a key indicator of vitamin D status.[1] The kidney then converts 25(OH)D3 into the biologically active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), which acts on the intestine, bone, and kidney to maintain calcium balance.[2]

However, a paradigm shift is underway, driven by the discovery that numerous extra-renal tissues possess the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1).[3] This allows for the local synthesis of calcitriol from circulating 25(OH)D3, facilitating autocrine (acting within the same cell) and paracrine (acting on nearby cells) signaling.[4][5] This localized production of calcitriol is pivotal to the non-calcemic functions of vitamin D, enabling a diverse range of biological effects without significantly altering systemic calcium levels.

This guide will focus on the direct biological consequences of 25(OH)D3 availability and its local conversion, providing the technical framework to investigate these non-classical pathways.

The Engine of Local Action: Extra-renal CYP27B1 Activity

The expression of CYP27B1 in a wide array of tissues, including immune cells, epithelial cells, and bone cells, is the cornerstone of the non-calcemic actions of 25(OH)D3.[6] This localized enzymatic activity creates microenvironments where calcitriol concentrations can be orders of magnitude higher than in circulation, enabling high-affinity binding to the vitamin D receptor (VDR) and subsequent gene regulation.[7]

Visualizing the Autocrine/Paracrine Pathway

Caption: Autocrine and paracrine signaling of 25(OH)D3 in non-renal cells.

Immunomodulatory Functions of 25(OH)D3

The immune system is a major target of locally synthesized calcitriol. Both the innate and adaptive immune systems are profoundly influenced by vitamin D signaling, with significant implications for autoimmune diseases and host defense against pathogens.[8][9]

Innate Immunity

Locally produced calcitriol enhances the antimicrobial activity of macrophages and monocytes.[10] Upon encountering a pathogen, these cells upregulate CYP27B1, leading to increased intracellular calcitriol. This, in turn, induces the expression of antimicrobial peptides such as cathelicidin, which has direct microbicidal activity.[10]

Adaptive Immunity

Vitamin D signaling generally exerts a suppressive effect on the adaptive immune system.[11] Calcitriol can inhibit the proliferation of T-helper 1 (Th1) cells and reduce their production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).[12] It also promotes a shift towards a more tolerogenic T-helper 2 (Th2) phenotype and enhances the development and function of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance.[13] Furthermore, it can inhibit the differentiation and immunoglobulin production of B cells.[8]

Experimental Protocol: In Vitro Assessment of Immunomodulatory Effects

This protocol outlines a method to assess the effect of 25(OH)D3 on cytokine production by human peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

-